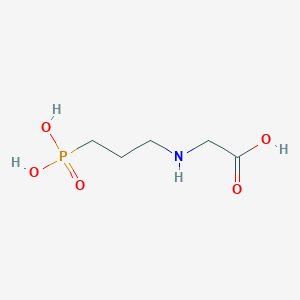
N-(3-Phosphonopropyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phosphonopropyl)glycine is an organic compound with the molecular formula C5H12NO5P It is a derivative of glycine, where a phosphonopropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Phosphonopropyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with 3-chloropropylphosphonic acid under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in an aqueous solution.
- 3-Chloropropylphosphonic acid is added to the solution.
- The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phosphonopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
N-(3-Phosphonopropyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(3-Phosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter activity. The compound’s phosphonopropyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phosphonomethylglycine: Another derivative of glycine with a phosphonomethyl group.
N-(2-Phosphonoethyl)glycine: A similar compound with a phosphonoethyl group.
Uniqueness
N-(3-Phosphonopropyl)glycine is unique due to its specific phosphonopropyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter modulation and the development of new therapeutic agents.
Properties
CAS No. |
140151-47-9 |
|---|---|
Molecular Formula |
C5H12NO5P |
Molecular Weight |
197.13 g/mol |
IUPAC Name |
2-(3-phosphonopropylamino)acetic acid |
InChI |
InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11) |
InChI Key |
KZMNPRNCJFFNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















